molecular formula C6H10O3 B14360526 4-Ethoxy-2-oxobutanal CAS No. 93588-13-7

4-Ethoxy-2-oxobutanal

Cat. No.: B14360526
CAS No.: 93588-13-7
M. Wt: 130.14 g/mol
InChI Key: RRHWJLYYLKLQQI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-oxobutanal is an organic compound characterized by a four-carbon chain with an aldehyde group (-CHO) at position 1, a ketone (-C=O) at position 2, and an ethoxy (-OCH₂CH₃) substituent at position 3.

Properties

CAS No.

93588-13-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-ethoxy-2-oxobutanal

InChI

InChI=1S/C6H10O3/c1-2-9-4-3-6(8)5-7/h5H,2-4H2,1H3

InChI Key

RRHWJLYYLKLQQI-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-oxobutanal typically involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-oxobutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 4-ethoxy-2-oxobutanoic acid.

    Reduction: Formation of 4-ethoxy-2-hydroxybutanal.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-oxobutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-oxobutanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its reactivity is influenced by the presence of the ethoxy and oxo groups, which can stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 4-Ethoxy-2-oxobutanal with key analogs from the evidence, focusing on functional groups, molecular properties, and applications:

Compound Name Molecular Formula Functional Groups/Substituents Molecular Weight Key Properties/Applications References
This compound C₆H₁₀O₃* Aldehyde, ketone, ethoxy 130.14* Hypothesized synthetic intermediate -
4-Methoxy-2,4-dioxobutanoic Acid C₅H₆O₅ Two ketones, methoxy, carboxylic acid 158.10 High reactivity in acylations
4-Ethoxy-2-methylene-4-oxobutanoic Acid C₇H₁₀O₄ Carboxylic acid, ethoxy, methylene 158.15 Used in polymer and agrochemical synthesis
4-(Methylsulfanyl)-2-oxobutanoic Acid C₅H₈O₃S Ketone, methylthio (-SCH₃) 148.18 Methionine metabolism intermediate

*Estimated based on structural similarity to analogs.

Structural and Reactivity Differences

  • Aldehyde vs. Carboxylic Acid: Unlike 4-Ethoxy-2-methylene-4-oxobutanoic acid (carboxylic acid) , this compound’s aldehyde group increases electrophilicity, making it more reactive in nucleophilic additions (e.g., Grignard reactions).
  • Ethoxy vs. Methoxy/Methylthio: The ethoxy group in this compound provides greater steric hindrance and lipophilicity than methoxy (in 4-Methoxy-2,4-dioxobutanoic acid) or methylthio (in 4-(Methylsulfanyl)-2-oxobutanoic acid) . This affects solubility and metabolic stability.
  • Methylene vs.

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